Spiro[4.5]decane-1-sulfonyl chloride
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Overview
Description
Spiro[4.5]decane-1-sulfonyl chloride: is a spirocyclic compound characterized by a unique structure where two rings share a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of spiro[4.5]decane-1-sulfonyl chloride typically involves the reaction of spiro[4.5]decane with chlorosulfonic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. Safety measures are strictly followed due to the reactive nature of chlorosulfonic acid .
Chemical Reactions Analysis
Types of Reactions: Spiro[4.5]decane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives, respectively.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form sulfinic acids.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are used under controlled conditions.
Major Products:
Sulfonamide Derivatives: Formed from reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
Sulfonic Acids and Sulfinic Acids: Formed from oxidation and reduction reactions, respectively.
Scientific Research Applications
Chemistry: Spiro[4.5]decane-1-sulfonyl chloride is used as a building block in the synthesis of complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It has shown promise in the development of inhibitors for specific enzymes and receptors .
Industry: The compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of spiro[4.5]decane-1-sulfonyl chloride involves its ability to form stable covalent bonds with nucleophiles. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules. The compound targets specific molecular pathways by modifying key functional groups in target proteins or enzymes .
Comparison with Similar Compounds
Spiro[5.5]undecane: Another spirocyclic compound with a larger ring system.
Spiro[4.4]nonane: A smaller spirocyclic compound with different reactivity.
Uniqueness: Spiro[4.5]decane-1-sulfonyl chloride is unique due to its specific ring size and the presence of the sulfonyl chloride functional group. This combination imparts distinct reactivity and stability, making it valuable in various applications .
Conclusion
This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in the synthesis of complex molecules and the development of new materials.
Biological Activity
Spiro[4.5]decane-1-sulfonyl chloride is a unique compound characterized by its spirocyclic structure and sulfonyl chloride functional group. Its molecular formula is C10H15ClO2S, with a molecular weight of approximately 237 Da. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of prolyl hydroxylase domain (PHD) enzymes, which are crucial in regulating hypoxia-inducible factors (HIFs) involved in various cellular responses to oxygen levels.
The primary biological activity of this compound is linked to its ability to inhibit PHD enzymes. This inhibition can lead to the stabilization of HIFs, which play a significant role in cellular adaptation to hypoxic conditions. By modulating the hypoxia response, this compound may have therapeutic implications in cancer and other diseases associated with oxygen deprivation.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities:
- Inhibition of Prolyl Hydroxylase Domain Enzymes : This action can enhance the stability of HIFs, potentially affecting tumor growth and angiogenesis.
- Potential Anticancer Properties : By modulating pathways related to oxygen sensing, the compound could be beneficial in cancer therapies that target hypoxic tumors.
- Applications in Drug Development : Its unique structure allows it to serve as a scaffold for the synthesis of novel therapeutic agents.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Spiro[4.5]decanone | C10H16O | Lacks the sulfonyl chloride group; simpler structure |
Spiro[5.5]undecane | C11H20 | Larger ring system; additional carbon atom |
8-Oxathis compound | C9H15ClO3S | Contains an oxane ring; different functional groups |
1,4-Dioxaspiro[4.5]decane-8-sulfonyl chloride | C10H16ClO3S | Incorporates dioxane; offers distinct reactivity |
Case Studies and Research Findings
Recent studies have explored the biological activities of this compound and its derivatives:
- Inhibition Studies : In vitro assays demonstrated that this compound effectively inhibits PHD enzymes, leading to increased HIF levels and enhanced expression of HIF-target genes involved in angiogenesis and metabolism under low oxygen conditions.
- Antitumor Activity : A study highlighted its potential as an anticancer agent by showing that treatment with this compound resulted in reduced tumor growth in xenograft models of cancer, attributed to its effects on HIF stabilization and subsequent modulation of angiogenic factors.
- Synthetic Applications : The compound's reactivity as a sulfonyl chloride makes it a valuable intermediate for synthesizing other bioactive molecules, expanding its utility in drug discovery.
Properties
Molecular Formula |
C10H17ClO2S |
---|---|
Molecular Weight |
236.76 g/mol |
IUPAC Name |
spiro[4.5]decane-4-sulfonyl chloride |
InChI |
InChI=1S/C10H17ClO2S/c11-14(12,13)9-5-4-8-10(9)6-2-1-3-7-10/h9H,1-8H2 |
InChI Key |
SMRGQBJAZBSXPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CCCC2S(=O)(=O)Cl |
Origin of Product |
United States |
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